molecular formula C9H16ClN3O4S3 B12745715 (4R)-4-(ethylamino)-2-methyl-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride CAS No. 138890-75-2

(4R)-4-(ethylamino)-2-methyl-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride

Cat. No.: B12745715
CAS No.: 138890-75-2
M. Wt: 361.9 g/mol
InChI Key: BELOEEORMUUKLM-FJXQXJEOSA-N
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Description

(4R)-4-(ethylamino)-2-methyl-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique thieno[3,2-e]thiazine core structure, which is functionalized with an ethylamino group, a methyl group, and a sulfonamide group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-(ethylamino)-2-methyl-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thieno[3,2-e]thiazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,2-e]thiazine ring system.

    Functionalization: Introduction of the ethylamino group, methyl group, and sulfonamide group is achieved through a series of substitution and addition reactions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-(ethylamino)-2-methyl-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The ethylamino and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(4R)-4-(ethylamino)-2-methyl-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4R)-4-(ethylamino)-2-methyl-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-e]thiazine Derivatives: Compounds with similar core structures but different functional groups.

    Sulfonamide Derivatives: Compounds with sulfonamide groups attached to various core structures.

Uniqueness

(4R)-4-(ethylamino)-2-methyl-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which enhances its solubility and stability. This makes it particularly suitable for applications where these properties are critical.

Properties

CAS No.

138890-75-2

Molecular Formula

C9H16ClN3O4S3

Molecular Weight

361.9 g/mol

IUPAC Name

(4R)-4-(ethylamino)-2-methyl-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride

InChI

InChI=1S/C9H15N3O4S3.ClH/c1-3-11-7-5-12(2)19(15,16)9-6(7)4-8(17-9)18(10,13)14;/h4,7,11H,3,5H2,1-2H3,(H2,10,13,14);1H/t7-;/m0./s1

InChI Key

BELOEEORMUUKLM-FJXQXJEOSA-N

Isomeric SMILES

CCN[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl

Canonical SMILES

CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl

Origin of Product

United States

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